

Discovery and history of 2-(Benzylxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzylxy)benzaldehyde

Cat. No.: B185962

[Get Quote](#)

An In-Depth Technical Guide to **2-(Benzylxy)benzaldehyde**: Synthesis, History, and Applications

Introduction

2-(Benzylxy)benzaldehyde is a pivotal intermediate in modern organic synthesis, valued for its unique structural features that enable the construction of complex molecular architectures. As a derivative of salicylaldehyde, it features a benzaldehyde core where the ortho-hydroxyl group is protected by a benzyl ether. This strategic protection prevents the phenolic proton from interfering with reactions targeting the aldehyde functionality and allows for its selective deprotection in later synthetic stages. This guide offers a comprehensive exploration of its historical context, core synthesis, mechanistic principles, and its versatile applications, particularly for researchers and professionals in drug development and materials science.

Historical Context: An Application of a Classic Reaction

The history of **2-(Benzylxy)benzaldehyde** is not marked by a singular moment of discovery but is intrinsically linked to the development of fundamental organic reactions. Its synthesis is a classic application of the Williamson ether synthesis, a robust method for forming ethers developed by Alexander Williamson in 1850.^{[1][2]} This reaction, involving the reaction of an alkoxide with a primary alkyl halide, was a cornerstone in proving the structure of ethers and remains a staple in both academic and industrial chemistry.^[1]

The parent molecule, benzaldehyde, was first isolated in 1803, and its study by chemists Justus von Liebig and Friedrich Wöhler in the 1830s was crucial in establishing the foundations of structural organic chemistry.^[3] The synthesis of **2-(Benzyl)benzaldehyde** represents the logical convergence of the well-understood chemistry of aromatic aldehydes and the powerful Williamson etherification, allowing chemists to manipulate the reactivity of the bifunctional salicylaldehyde.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its application in research and development. The key properties of **2-(Benzyl)benzaldehyde** are summarized below.

Property	Value	Source
CAS Number	5896-17-3	[4] [5]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[4] [5]
Molecular Weight	212.24 g/mol	[4] [5]
Appearance	Clear pale yellow to colorless liquid or solid	[6] [7] [8]
Melting Point	46-47 °C	[7]
Boiling Point	326 °C (lit.)	[7]
Density	1.339 g/mL at 25 °C (lit.)	[7]
Solubility	Insoluble in water; Soluble in Chloroform, Methanol, EtOAc	[7]
Refractive Index (n ₂₀ /D)	1.6 (lit.)	[7]

Core Synthesis: The Williamson Etherification of Salicylaldehyde

The most common and efficient route to **2-(Benzyl)benzaldehyde** is the Williamson ether synthesis, starting from salicylaldehyde (2-hydroxybenzaldehyde) and a benzyl halide. This

reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2]

Mechanistic Deep Dive

The reaction mechanism consists of two primary steps:

- Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde. This generates a highly nucleophilic phenoxide anion. The choice of base is critical; moderately strong bases like potassium carbonate (K_2CO_3) or stronger ones like sodium hydroxide ($NaOH$) are effective. The base must be strong enough to deprotonate the phenol ($pK_a \approx 10$) but should not promote undesirable side reactions with the aldehyde or the benzyl halide.[9][10]
- Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of the benzyl halide (e.g., benzyl bromide). This attack proceeds from the backside relative to the leaving group (halide), inverting the stereochemistry if the carbon were chiral (though it is not in this case). The halide is displaced, forming the C-O ether bond and a salt byproduct. Primary halides like benzyl bromide are ideal substrates for SN2 reactions as they are sterically unhindered, minimizing competing elimination (E2) reactions.[2][11]

Caption: SN2 mechanism for the synthesis of **2-(Benzyloxy)benzaldehyde**.

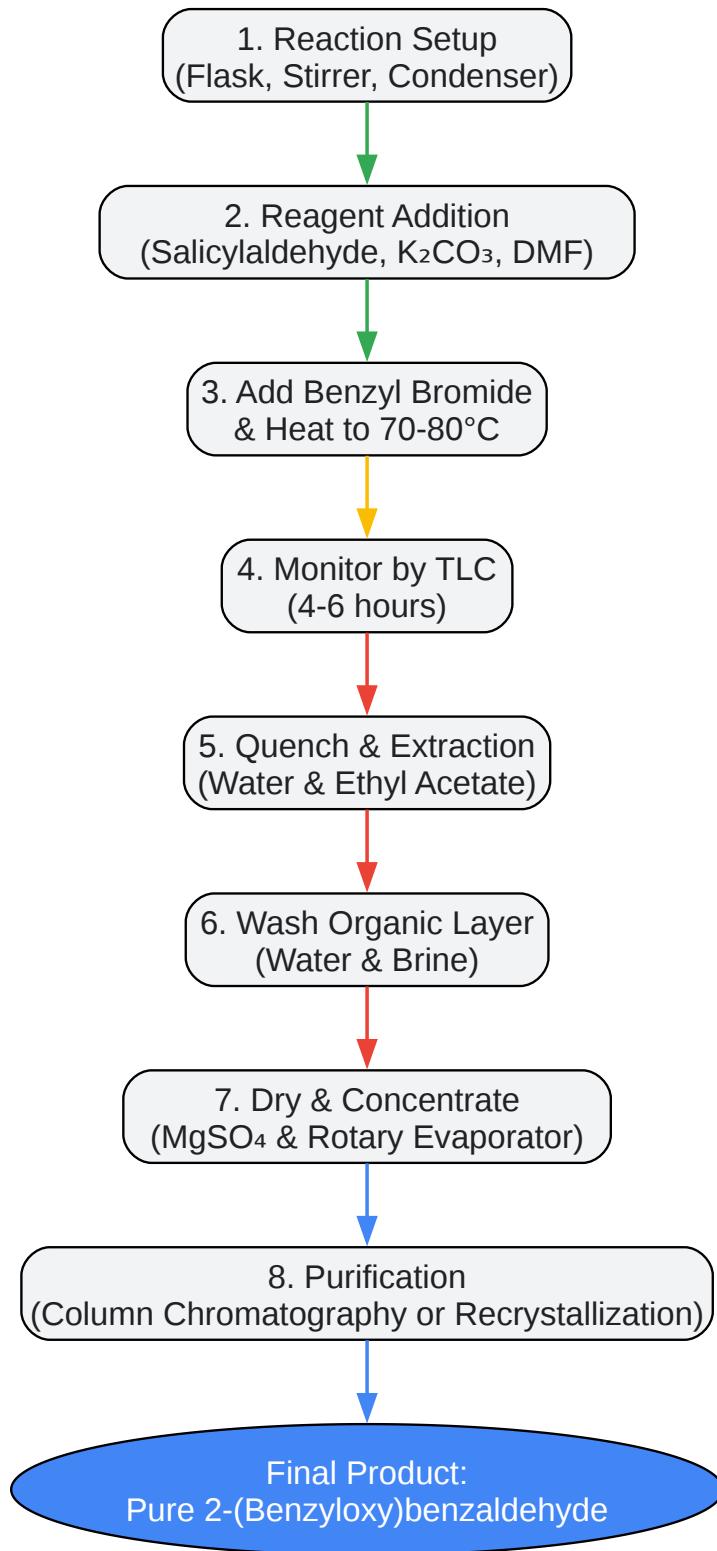
Detailed Experimental Protocol

This protocol is a synthesized representation from established laboratory procedures.[6][7][12]

Materials:

- Salicylaldehyde (1.0 eq)
- Benzyl Bromide (1.1-1.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5-2.0 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate ($EtOAc$)

- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)


Procedure:

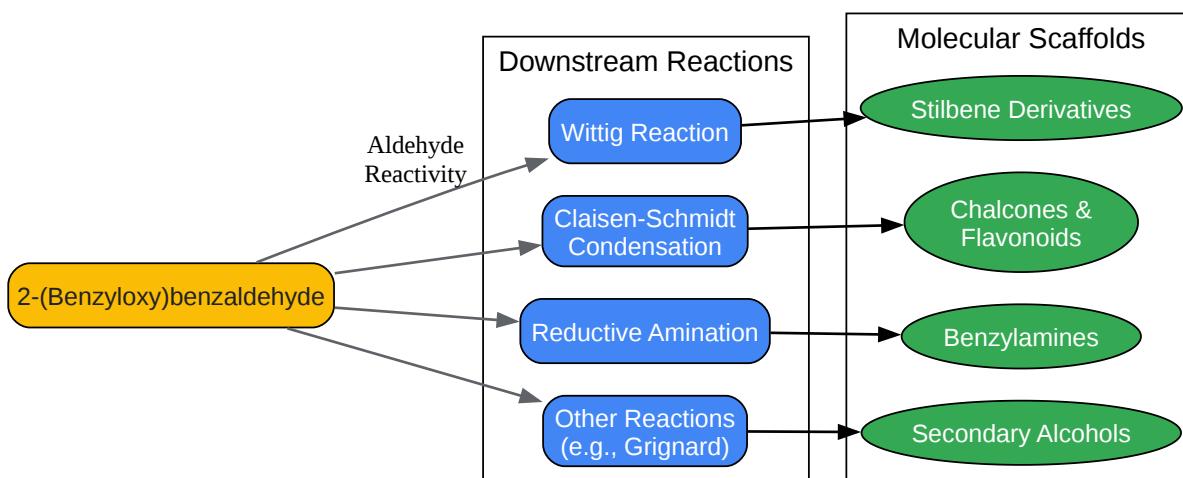
- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per gram of salicylaldehyde).
- Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature.
- Benzyl Halide Addition: Slowly add benzyl bromide (1.1 eq) to the stirring mixture.
- Reaction Execution: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (approx. 5 times the volume of DMF used).
- Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
- Workup - Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, typically a pale yellow oil or solid, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure **2-(BenzylOxy)benzaldehyde**.^[6]

Synthesis Workflow Visualization

The following diagram outlines the complete laboratory workflow for the synthesis and purification of **2-(Benzyloxy)benzaldehyde**.

General Lab Workflow for Synthesis

[Click to download full resolution via product page](#)


Caption: Step-by-step workflow for the synthesis of **2-(BenzylOxy)benzaldehyde**.

Applications in Synthetic Chemistry

The utility of **2-(BenzylOxy)benzaldehyde** stems from its dual functionality. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the benzylOxy group serves as a robust protecting group for the phenol.

- **Intermediate for Bioactive Molecules:** It is a key starting material for synthesizing various heterocyclic compounds, chalcones, and imines, many of which exhibit interesting biological activities. For example, it can be used in Claisen-Schmidt condensations to form chalcones, which are precursors to flavonoids.[13]
- **Protecting Group Strategy:** The benzyl group is stable to a wide range of reaction conditions, allowing chemists to perform extensive modifications on the aldehyde or other parts of the molecule.
- **Deprotection:** When the phenolic hydroxyl is required, the benzyl group can be readily cleaved under standard hydrogenolysis conditions (H_2 , Pd/C), a clean and efficient deprotection method that yields the desired phenol and toluene as a byproduct.

Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. britannica.com [britannica.com]
- 4. scbt.com [scbt.com]
- 5. 2-(Benzyl)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Benzylbenzaldehyde | 5896-17-3 [chemicalbook.com]
- 8. 2-Benzylbenzaldehyde | 5896-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Discovery and history of 2-(Benzyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185962#discovery-and-history-of-2-benzylbenzaldehyde\]](https://www.benchchem.com/product/b185962#discovery-and-history-of-2-benzylbenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com